molecular formula C17H18O B1355460 4-n-Butylbenzophenone CAS No. 55363-57-0

4-n-Butylbenzophenone

Cat. No.: B1355460
CAS No.: 55363-57-0
M. Wt: 238.32 g/mol
InChI Key: AWWLSUFHHFWRRD-UHFFFAOYSA-N
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Description

4-n-Butylbenzophenone is an organic compound belonging to the class of benzophenones. It is characterized by a benzophenone core with a butyl group attached to the para position of one of the phenyl rings. This compound is used in various chemical applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-n-Butylbenzophenone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of n-butylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Reaction:

C6H5COCl+C6H5C4H9AlCl3C6H5COC6H4C4H9+HCl\text{C}_6\text{H}_5\text{COCl} + \text{C}_6\text{H}_5\text{C}_4\text{H}_9 \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{COC}_6\text{H}_4\text{C}_4\text{H}_9 + \text{HCl} C6​H5​COCl+C6​H5​C4​H9​AlCl3​​C6​H5​COC6​H4​C4​H9​+HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-n-Butylbenzophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl rings or the butyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Butylbenzoic acid or butylbenzophenone derivatives.

    Reduction: Butylbenzyl alcohol or butylbenzene.

    Substitution: Halogenated butylbenzophenones or other substituted derivatives.

Scientific Research Applications

4-n-Butylbenzophenone has diverse applications in scientific research:

    Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb UV light and generate free radicals.

    Biology: Studied for its potential effects on biological systems, including its role as a photosensitizer in photodynamic therapy.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the manufacture of UV-curable coatings, inks, and adhesives.

Mechanism of Action

The mechanism of action of 4-n-Butylbenzophenone primarily involves its ability to absorb UV light and undergo photochemical reactions. Upon UV irradiation, it can generate reactive oxygen species (ROS) or free radicals, which can initiate polymerization or cause damage to biological molecules. This property is exploited in applications like photodynamic therapy and UV-curable coatings.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: Lacks the butyl group, making it less hydrophobic and less reactive in certain substitution reactions.

    4-Methylbenzophenone: Contains a methyl group instead of a butyl group, leading to different physical and chemical properties.

    4-tert-Butylbenzophenone: Has a tert-butyl group, which provides steric hindrance and affects its reactivity.

Uniqueness

4-n-Butylbenzophenone is unique due to its specific structural features, which impart distinct physical and chemical properties. The presence of the butyl group enhances its hydrophobicity and influences its reactivity in various chemical reactions, making it suitable for specific applications where other benzophenone derivatives may not be as effective.

Properties

IUPAC Name

(4-butylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-2-3-7-14-10-12-16(13-11-14)17(18)15-8-5-4-6-9-15/h4-6,8-13H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWLSUFHHFWRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90556627
Record name (4-Butylphenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55363-57-0
Record name (4-Butylphenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 2.8 g (0.02 mole) of benzoic acid chloride was dissolved in 30 ml of carbon disulfide and then, 4.0 g (0.03 mole) of anhydrous aluminum chloride was added to the solution. A 2.68 g (0.02 mole) of n-butyl benzene was further added to the mixture with stirring, and the reaction was carried out at room temperature for 18 hours. Carbon disulfide was distilled off from the reaction mixture and water was added and the reaction product was extracted with benzene. The benzene phase was separated and washed with 1N-NaOH and with water and was dried with anhydrous sodium sulfate. The solvent was distilled off to obtain a pale yellow oily product. The oily product was distilled under a reduced pressure to obtain 4.6 g of 4-n-butyl benzophenone having a boiling point of 184° to 188° C./6 mmHg. (yield of 96.8%).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
2.68 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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